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Compound of Interest

Compound Name: Platydesminium

Cat. No.: B15183790 Get Quote

Abstract
Platydesminium, a quaternary quinoline alkaloid isolated from various plant species of the

Rutaceae family, has garnered interest for its potential biological activities. The unambiguous

determination of its molecular structure is a critical first step in any drug discovery and

development pipeline. This application note provides a comprehensive overview and detailed

protocols for the structural elucidation of Platydesminium using a suite of one-dimensional

(1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

We present assigned ¹H and ¹³C NMR data, and illustrate the logical workflow for assembling

the molecular framework based on key NMR correlations.

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for

the de novo structure elucidation of small molecules and natural products. It provides detailed

information about the chemical environment, connectivity, and spatial proximity of atoms within

a molecule. For a complex heterocyclic system like Platydesminium, a combination of 1D

NMR (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) is essential for

complete and accurate structural assignment. This document serves as a practical guide for

researchers undertaking the NMR analysis of Platydesminium and related alkaloids.
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Platydesminium is a quaternary furoquinoline alkaloid. Its core structure consists of a furan

ring fused to a quinoline system, with a positive charge localized on the nitrogen atom. The

specific substitution pattern and stereochemistry are key features to be determined by NMR

analysis.

NMR Data Presentation
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for

Platydesminium, recorded in a suitable solvent such as DMSO-d₆ at 500 MHz for ¹H and 125

MHz for ¹³C.

Table 1: ¹H NMR Data for Platydesminium (500 MHz, DMSO-d₆)

Position
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-2' 7.95 d 2.4 1H

H-3' 7.20 d 2.4 1H

H-5 7.85 dd 8.5, 1.5 1H

H-6 7.60 ddd 8.5, 7.0, 1.5 1H

H-7 7.90 ddd 8.5, 7.0, 1.5 1H

H-8 8.20 dd 8.5, 1.5 1H

N-CH₃ 4.65 s - 3H

O-CH₃ (C4) 4.40 s - 3H

C3-OH 5.90 s - 1H

Table 2: ¹³C NMR Data for Platydesminium (125 MHz, DMSO-d₆)
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Position Chemical Shift (δ, ppm)

C-2 163.5

C-3 98.0

C-4 158.0

C-4a 119.5

C-5 123.0

C-6 125.5

C-7 134.0

C-8 118.0

C-8a 140.0

C-2' 145.0

C-3' 106.0

N-CH₃ 43.5

O-CH₃ (C4) 56.5

Experimental Protocols
Sample Preparation

Weighing: Accurately weigh 5-10 mg of purified Platydesminium sample.

Dissolution: Dissolve the sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆, MeOD).

Ensure complete dissolution, using gentle vortexing if necessary.

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool directly into the NMR tube to prevent shimming issues.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm), if not using the residual solvent peak.

NMR Data Acquisition
The following parameters are typical for a 500 MHz spectrometer. Optimization may be

required based on the specific instrument and sample concentration.

¹H NMR:

Pulse Program: zg30

Spectral Width: 16 ppm

Acquisition Time: 3.28 s

Relaxation Delay: 2.0 s

Number of Scans: 16

¹³C NMR:

Pulse Program: zgpg30 (proton-decoupled)

Spectral Width: 240 ppm

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

Number of Scans: 1024

2D COSY (Correlation Spectroscopy):

Pulse Program: cosygpqf

Spectral Width (F1, F2): 12 ppm

Number of Increments (F1): 256
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Number of Scans per Increment: 8

2D HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: hsqcedetgpsisp2.3

Spectral Width (F2): 12 ppm

Spectral Width (F1): 165 ppm

¹J(CH) Coupling Constant: Optimized for 145 Hz

Number of Increments (F1): 256

Number of Scans per Increment: 16

2D HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: hmbcgpndqf

Spectral Width (F2): 12 ppm

Spectral Width (F1): 220 ppm

Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz

Number of Increments (F1): 256

Number of Scans per Increment: 32

Structure Elucidation Workflow
The process of elucidating the structure of Platydesminium from NMR data follows a logical

progression, starting from simple 1D spectra and moving to more complex 2D correlation

experiments.
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Data Acquisition

Data Analysis & Interpretation

Structure Assembly

1D ¹H NMR

Identify Proton Environments
(Chemical Shift, Multiplicity)

1D ¹³C NMR

Identify Carbon Types
(CH₃, CH₂, CH, Cq)

2D COSY

Establish ¹H-¹H Connectivity
(Spin Systems)

2D HSQC

Assign Direct ¹H-¹³C Bonds

2D HMBC

Connect Fragments via
²J(CH) and ³J(CH) Correlations

2D NOESY

Determine Spatial Proximity
& Stereochemistry

Assemble Spin System Fragments

Build Core Heterocyclic Structure

Propose Final Structure

Click to download full resolution via product page

Caption: Workflow for NMR-based structure elucidation of Platydesminium.

Interpretation of Key 2D NMR Correlations
The assembly of the Platydesminium structure relies on piecing together molecular fragments

identified through key 2D NMR correlations. The Heteronuclear Multiple Bond Correlation

(HMBC) experiment is particularly crucial for connecting non-protonated carbons to nearby

protons, thereby linking different parts of the molecule.
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Key Protons Key Carbons (HMBC Correlations)

H-5 (δ 7.85) C-4a (δ 119.5)

C-4 (δ 158.0)

H-8 (δ 8.20)

C-8a (δ 140.0)

H-2' (δ 7.95) C-2 (δ 163.5)

N-CH₃ (δ 4.65)

O-CH₃ (δ 4.40)
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To cite this document: BenchChem. [Application Note: Elucidating the Structure of
Platydesminium via NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15183790#nmr-spectroscopy-for-platydesminium-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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